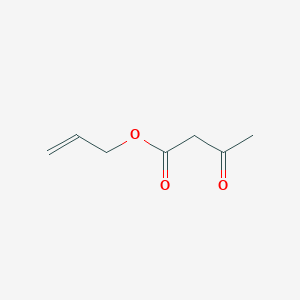

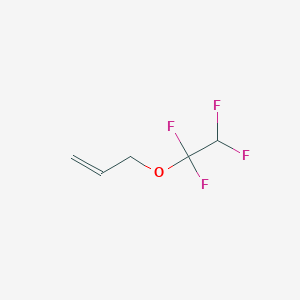

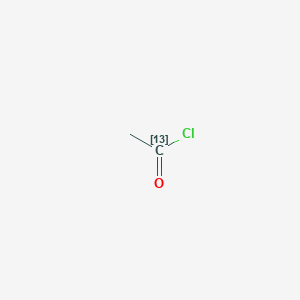

![molecular formula C14H10S B072322 2-Phenylbenzo[b]thiophene CAS No. 1207-95-0](/img/structure/B72322.png)

2-Phenylbenzo[b]thiophene

Übersicht

Beschreibung

2-Phenylbenzo[b]thiophene is a heterocyclic compound that consists of a benzene ring fused to a thiophene ring with a phenyl group attached at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique structural and electronic properties.

Wirkmechanismus

Target of Action

2-Phenylbenzo[b]thiophene, also known as 2-Phenyl-1-benzothiophene, is a compound that has been studied for its potential applications in various fields. It has been found to interact with the 4FGL protein , which belongs to the oxidoreductase domain . This protein plays a crucial role in various biochemical reactions, including those involved in energy production and detoxification processes.

Mode of Action

The compound’s interaction with its targets involves a series of chemical reactions. For instance, it has been reported that this compound can undergo a Pd(II)-catalyzed arylation at the C2-position via C−H activation . This reaction results in the formation of C2-arylated products, which have significant photoluminescence properties .

Biochemical Pathways

The compound’s action affects various biochemical pathways. For example, it has been found to influence the aggregation-induced emission (AIE) characteristics of aryl-substituted benzo[b]thiophene 1,1-dioxides . This property is significant in the field of organic functional materials, where such compounds are used to improve photophysical properties .

Result of Action

The action of this compound results in a range of molecular and cellular effects. For instance, it has been found to exhibit photoluminescence in mid-to-high quantum yields . Additionally, it has been reported to display charge transports measured by the time-of-flight technique in the 10-3cm2V-1s-1 range .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s photoluminescence properties can be affected by the presence of other molecules and the physical conditions of the environment

Biochemische Analyse

Biochemical Properties

2-Phenylbenzo[b]thiophene has been shown to have significant photoluminescence properties . It exhibits smectic mesophase, and charge transports measured by time-of-flight technique are in the 10-3cm2V-1s-1 range

Cellular Effects

It has been shown to have anti-estrogenic properties, which may be due to its ability to bind to estrogen receptors . This suggests that it could influence cell function by modulating the activity of these receptors.

Molecular Mechanism

It is known to undergo photodimerization in molecular crystals, leading to striking splitting, hopping, and bending mechanical behaviors accompanied by a significant blue fluorescence enhancement . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 2-Phenylbenzo[b]thiophene. One common method involves the palladium-catalyzed direct arylation of benzo[b]thiophene with arylboronic acids. This reaction typically occurs at the C2 position via C-H activation, followed by palladium(II)-catalyzed arylation . Another method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, which affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using efficient catalytic systems. For example, the Rh-catalyzed asymmetric hydrogenation method mentioned above can be scaled up to produce gram-scale quantities with high yield and enantioselectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylbenzo[b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfoxides and sulfones, which exhibit different chemical and physical properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, arylboronic acids, and oxidizing agents such as peroxides. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include arylated derivatives, sulfoxides, and sulfones.

Wissenschaftliche Forschungsanwendungen

2-Phenylbenzo[b]thiophene has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of liquid crystalline semiconductors, which exhibit efficient luminescence and medium charge mobility rates . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents, with high antibacterial activity against Staphylococcus aureus . Additionally, these compounds have been investigated for their antioxidant capacities, surpassing the reference antioxidant trolox .

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzo[b]thiophene can be compared with other similar compounds, such as benzofuran and other benzothiophene derivatives. These compounds share structural similarities but exhibit different chemical and biological properties. For instance, benzofuran derivatives have been studied for their potential as anti-cancer agents, while benzothiophene derivatives have shown promise as antimicrobial and antioxidant agents . The unique structural features of this compound, such as the presence of a phenyl group at the second position, contribute to its distinct properties and applications.

Similar Compounds

- Benzofuran

- Benzothiophene

- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene

- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene

Eigenschaften

IUPAC Name |

2-phenyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMHPHUSGIEGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

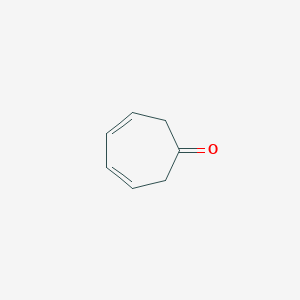

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)

![2-[(carboxymethyl)sulfonyl]benzoic acid](/img/structure/B72250.png)

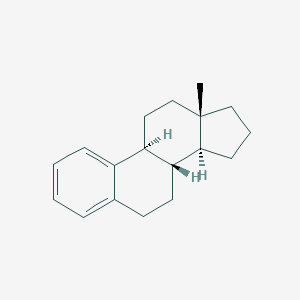

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)